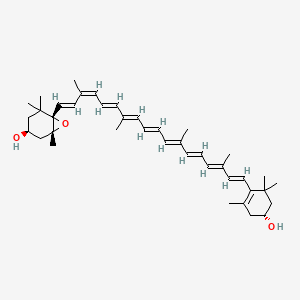
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3'beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol is a complex organic compound belonging to the class of carotenoids. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. They play a crucial role in the photosynthetic process and are responsible for the vibrant colors of many fruits and vegetables. This particular compound is known for its unique structure, which includes an epoxy group and a dihydro-beta,beta-carotene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol typically involves multiple steps, starting from simpler carotenoid precursors. The process often includes:
Oxidation Reactions: Introduction of the epoxy group through controlled oxidation.
Hydrogenation: Reduction of double bonds to form the dihydro structure.
Isomerization: Ensuring the correct (9Z) configuration through selective isomerization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex epoxides or ketones.
Reduction: Reduction reactions can convert the epoxy group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the epoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing Agents: Like sodium borohydride (NaBH4) for reduction.
Solvents: Organic solvents like dichloromethane (DCM) and ethanol are commonly used.
Major Products
The major products formed from these reactions include various epoxides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of carotenoids and their derivatives.
Biology: Investigated for its role in the photosynthetic process and its potential antioxidant properties.
Medicine: Explored for its potential health benefits, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the food and cosmetic industries for its coloring properties and potential health benefits.
Mechanism of Action
The mechanism of action of (9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Modulation: It may interact with enzymes involved in the inflammatory response, reducing inflammation.
Gene Expression: It can influence the expression of genes related to cell growth and apoptosis, contributing to its potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Beta-Carotene: A precursor to vitamin A with similar antioxidant properties.
Lycopene: Another carotenoid with strong antioxidant activity but lacking the epoxy group.
Zeaxanthin: A carotenoid involved in eye health, structurally similar but with different functional groups.
Uniqueness
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol is unique due to its specific epoxy and dihydro structure, which imparts distinct chemical reactivity and biological activity compared to other carotenoids.
Properties
Molecular Formula |
C40H56O3 |
|---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1 |
InChI Key |
OFNSUWBAQRCHAV-CGOFHDSUSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


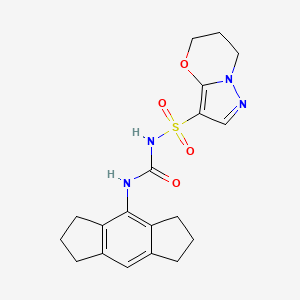

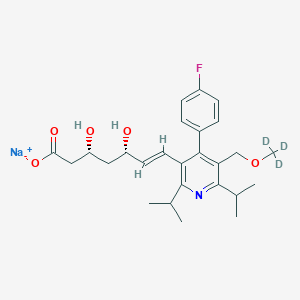
![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)

![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)

![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
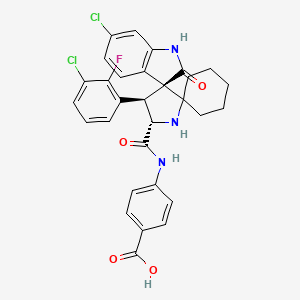
![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)
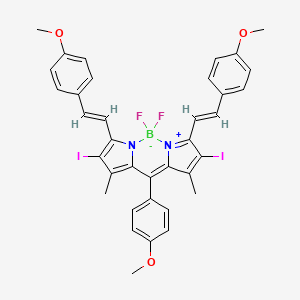
![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)
